molecular formula C11H10N4O3S2 B2856247 N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034405-12-2

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2856247
M. Wt: 310.35
InChI Key: CVSOPTNPIQEYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][1,2,5]thiadiazole is a type of electron-deficient monomer that has been used in the construction of various materials, such as fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets1. These nanosheets have been used as highly sensitive and selective luminescent probes for the detection of primary aromatic amines1.



Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves the introduction of the benzo[c][1,2,5]thiadiazole motif into a larger framework1. For example, in the construction of F-CTF nanosheets, the benzo[c][1,2,5]thiadiazole motif is introduced into a 2D framework1.



Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif is a key component in various electron donor-acceptor (D-A) systems. By varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, researchers have been able to systematically modify the optoelectronic and photophysical properties of these D-A compounds2.



Chemical Reactions Analysis

The benzo[c][1,2,5]thiadiazole motif is often used in reactions that involve the formation of covalent bonds to construct larger frameworks1. In the case of F-CTF nanosheets, the benzo[c][1,2,5]thiadiazole motif is introduced into a 2D framework1.



Physical And Chemical Properties Analysis

Compounds containing the benzo[c][1,2,5]thiadiazole motif often exhibit high stability, high porosity, and high fluorescence performance1. They also have a rich electron-deficient unit in the pore channel, making them ideal platforms for sensing electron-rich molecules1.


Safety And Hazards

As with any chemical compound, safety and hazards associated with benzo[c][1,2,5]thiadiazole-based compounds would depend on the specific compound and its intended use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.


properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-7-8(5-12-18-7)6-13-20(16,17)10-4-2-3-9-11(10)15-19-14-9/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSOPTNPIQEYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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